![molecular formula C18H22N4OS B1241324 2-(4-benzyl-1-piperazinyl)-N'-[(E)-2-thienylmethylidene]acetohydrazide](/img/structure/B1241324.png)
2-(4-benzyl-1-piperazinyl)-N'-[(E)-2-thienylmethylidene]acetohydrazide
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Overview
Description
2-[4-(phenylmethyl)-1-piperazinyl]-N-(thiophen-2-ylmethylideneamino)acetamide is a N-acylpiperazine.
Scientific Research Applications
Synthesis and Biological Evaluation
A study by Al-Talib et al. (2016) involved synthesizing a series of hydrazide derivatives, including compounds structurally similar to 2-(4-benzyl-1-piperazinyl)-N'-[(E)-2-thienylmethylidene]acetohydrazide. These compounds were biologically evaluated, though no significant activity was observed against bacteria like Staphylococcus aureus, Escherichia coli, and Candida albicans (Al-Talib, Al-Soud, Abussaud, & Khshashneh, 2016).
Anti-Acetylcholinesterase Activity
Sugimoto et al. (1990) synthesized a series of piperidine derivatives, demonstrating their potential for anti-acetylcholinesterase (anti-AChE) activity. Although the specific compound of interest was not directly studied, this research highlights the therapeutic potential of similar compounds in the treatment of conditions like Alzheimer’s disease (Sugimoto et al., 1990).
Antibacterial Activities
Shroff et al. (2022) explored the synthesis of N-aryl-4-(4-methyl-piperazine-1-ylmethyl)benzamide derivatives, including compounds structurally akin to the one . They demonstrated enhanced antimicrobial activities against drug-resistant bacterial strains (Shroff, Mishra, Mohanta, Baitharu, & Behera, 2022).
Enzyme Inhibitory Activity
Hussain et al. (2017) synthesized a series of compounds including 2-furyl(4-{4-[(substituted)sulfonyl]benzyl}-1-piperazinyl)methanone derivatives. They found that these compounds showed good enzyme inhibitory activity, indicating potential therapeutic applications (Hussain et al., 2017).
Antipsychotic Agents
Norman et al. (1996) investigated heterocyclic analogues of certain compounds as potential antipsychotic agents. These compounds, structurally related to 2-(4-benzyl-1-piperazinyl)-N'-[(E)-2-thienylmethylidene]acetohydrazide, were evaluated for their binding to various receptors and in vivo activities (Norman, Navas, Thompson, & Rigdon, 1996).
Anti-Cancer Activity
Research by Osmaniye et al. (2018) on new Benzothiazole Acylhydrazones, which share structural similarities with the compound of interest, revealed their potential as anticancer agents. The study indicated that specific substitutions on the Benzothiazole scaffold can significantly impact antitumor properties (Osmaniye, Levent, Karaduman, Ilgın, Özkay, & Kaplancıklı, 2018).
properties
Product Name |
2-(4-benzyl-1-piperazinyl)-N'-[(E)-2-thienylmethylidene]acetohydrazide |
---|---|
Molecular Formula |
C18H22N4OS |
Molecular Weight |
342.5 g/mol |
IUPAC Name |
2-(4-benzylpiperazin-1-yl)-N-[(E)-thiophen-2-ylmethylideneamino]acetamide |
InChI |
InChI=1S/C18H22N4OS/c23-18(20-19-13-17-7-4-12-24-17)15-22-10-8-21(9-11-22)14-16-5-2-1-3-6-16/h1-7,12-13H,8-11,14-15H2,(H,20,23)/b19-13+ |
InChI Key |
JOXNGBVJZJQWAV-CPNJWEJPSA-N |
Isomeric SMILES |
C1CN(CCN1CC2=CC=CC=C2)CC(=O)N/N=C/C3=CC=CS3 |
SMILES |
C1CN(CCN1CC2=CC=CC=C2)CC(=O)NN=CC3=CC=CS3 |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)CC(=O)NN=CC3=CC=CS3 |
solubility |
49.7 [ug/mL] |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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